
SR-17018
描述
SR17018 is a novel compound that acts as a biased agonist at the mu-opioid receptor. It is selective for activation of the G-protein signaling pathway over beta-arrestin 2 recruitment. This compound has shown promising analgesic effects in animal studies with reduced respiratory depression and development of tolerance compared to conventional opioids .
科学研究应用
Pharmacokinetics
- Bioavailability : SR17018 is orally bioavailable with a pharmacokinetic half-life of 6-8 hours.
- Distribution : It exhibits a 3:1 brain to plasma ratio, allowing effective central nervous system penetration .
Scientific Research Applications
SR17018 has been extensively studied in various preclinical models, showcasing its potential across multiple domains:
Pain Models
- Hot Plate Assay :
- Formalin-Induced Inflammatory Pain :
- Chemotherapy-Induced Neuropathy :
Comparative Efficacy Studies
Recent studies have highlighted the comparative advantages of SR17018 over conventional opioids:
- Tolerance Development : Unlike morphine, which induces significant tolerance, SR17018 showed reduced tolerance in the hot plate test and maintained analgesic efficacy over time .
- Respiratory Depression : SR17018 produced significantly less respiratory suppression compared to traditional opioids, addressing a major safety concern in opioid therapy .
Case Studies and Research Findings
Several key studies have documented the efficacy and safety profile of SR17018:
Chronic Administration Studies
Mice treated with SR17018 exhibited no significant withdrawal symptoms compared to those treated with morphine. This suggests a lower potential for dependence and withdrawal issues associated with long-term opioid therapy .
Comparative Studies
In head-to-head trials, SR17018 outperformed both morphine and oxycodone in terms of analgesic efficacy while eliciting fewer side effects. This positions it as a promising candidate for pain management strategies, particularly in populations at risk for opioid dependence .
Summary of Key Findings
Study Focus | Findings |
---|---|
Hot Plate Assay | Sustained analgesia without significant tolerance development. |
Formalin-Induced Inflammatory Pain | Maintained efficacy across multiple doses. |
Chemotherapy-Induced Neuropathy | Greater potency than morphine and oxycodone; retained effectiveness upon chronic use. |
Respiratory Depression | Significantly less than traditional opioids, enhancing safety profile. |
Dependence Potential | Lower potential for dependence compared to conventional opioids. |
作用机制
Target of Action
SR-17018 is a drug that acts as a biased agonist at the µ-opioid receptor (MOR) . The µ-opioid receptor is a G protein-coupled receptor expressed widely throughout the body but most notably in brain regions involved in nociception, respiration, and reinforcement .
Mode of Action
This compound selectively activates the G-protein signaling pathway over β-arrestin 2 recruitment . This selective activation, known as biased agonism, allows this compound to produce analgesic effects while causing less respiratory depression and development of tolerance than conventional opioids . It has also been shown that this compound can reverse morphine tolerance and prevent withdrawal .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the G-protein signaling pathway . When this compound binds to the µ-opioid receptor, it stimulates a receptor phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOR phosphorylation, which is reversible within minutes after agonist washout, this compound-induced MOR phosphorylation persists for hours under otherwise identical conditions .
Pharmacokinetics
It is known that the compound has a high affinity for the µ-opioid receptor . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is its analgesic effects . It has been shown to alleviate withdrawal symptoms and reduce the expression of MOR receptors over time, thus reducing tolerance . In animal studies, it has been found to produce analgesic effects with less respiratory depression and development of tolerance than conventional opioids .
生化分析
Biochemical Properties
SR-17018 interacts with the µ-opioid receptor (MOP), stimulating a unique pattern of MOP phosphorylation . This interaction is distinct from that induced by other known biased, partial, or full MOP agonists .
Cellular Effects
This compound’s effects on cells are primarily mediated through its interactions with the MOP. It has been shown to stimulate MOP phosphorylation and dephosphorylation . These interactions influence cell function, potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the MOP. It stimulates a MOP phosphorylation pattern that is indistinguishable from that induced by the full agonist DAMGO . Unlike DAMGO-induced MOP phosphorylation, which is reversible within minutes after agonist washout, this compound-induced MOP phosphorylation persists for hours under otherwise identical conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Exposure of MOP to saturating concentrations of this compound for extended periods of time stimulates a MOP phosphorylation pattern that persists for hours . This suggests that this compound may have long-term effects on cellular function.
准备方法
The synthetic route for SR17018 involves several key steps. The starting material is typically a substituted benzimidazole, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents.
化学反应分析
SR17018 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SR17018 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
生物活性
SR17018 is a novel compound developed as a mu-opioid receptor (MOR) agonist, primarily characterized by its unique pharmacological profile that distinguishes it from traditional opioids. This article reviews the biological activity of SR17018, focusing on its receptor interactions, efficacy in pain models, and potential therapeutic advantages.
Overview of SR17018
SR17018 was designed to preferentially activate G-protein signaling pathways while minimizing β-arrestin recruitment, a characteristic that suggests a potential for reduced side effects typically associated with opioid use, such as respiratory depression and tolerance development .
Receptor Phosphorylation
One of the most notable aspects of SR17018's biological activity is its atypical phosphorylation profile at the mu-opioid receptor. Initial studies indicated that SR17018 induces a unique phosphorylation pattern, initially limited to Ser375 within the first 20 minutes of exposure. Prolonged exposure leads to multisite phosphorylation akin to high-efficacy agonists like DAMGO .
- Phosphorylation Kinetics :
- Initial Phase (0-20 min) : Limited to Ser375.
- Extended Phase (>30 min) : Multisite phosphorylation observed.
This differential phosphorylation may contribute to the biased signaling observed with SR17018, suggesting that it engages different G-protein coupled pathways compared to traditional opioids .
Efficacy in Pain Models
SR17018 has been evaluated across various pain models demonstrating significant analgesic effects comparable to morphine but with a markedly improved safety profile.
Comparative Potency and Efficacy
Compound | Potency (GTPγS Binding) | Respiratory Depression | Tolerance Development |
---|---|---|---|
SR17018 | Similar to Morphine | Minimal | Less than Morphine |
Morphine | Standard | High | Significant |
Oxycodone | Lower | Moderate | Significant |
- Antinociceptive Effects : In mouse models, SR17018 produced antinociception similar to morphine in both acute and chronic settings. Notably, it retained efficacy without developing tolerance as seen with morphine and oxycodone .
Specific Pain Models
-
Hot Plate Assay :
- SR17018 maintained efficacy without significant tolerance development after repeated dosing.
-
Formalin-Induced Inflammatory Pain :
- Demonstrated sustained analgesic effects across multiple doses.
- Chemotherapy-Induced Neuropathy :
Side Effects and Safety Profile
The safety profile of SR17018 is particularly noteworthy. Studies indicate that it produces significantly less respiratory suppression compared to traditional opioids. This characteristic is crucial given the high incidence of respiratory depression associated with opioid therapies .
Case Studies and Research Findings
Recent research has highlighted the potential of SR17018 in clinical settings:
- Chronic Administration Studies : Mice treated with SR17018 showed no significant withdrawal symptoms compared to those treated with morphine, suggesting a lower potential for dependence .
- Comparative Studies : In head-to-head trials, SR17018 outperformed both morphine and oxycodone in terms of efficacy while eliciting fewer side effects, making it a promising candidate for pain management strategies in opioid-dependent populations .
属性
IUPAC Name |
5,6-dichloro-3-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl3N3O/c20-13-3-1-12(2-4-13)11-24-7-5-14(6-8-24)25-18-10-16(22)15(21)9-17(18)23-19(25)26/h1-4,9-10,14H,5-8,11H2,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGUDYUGRSQDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336689 | |
Record name | SR-17018 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2134602-45-0 | |
Record name | SR-17018 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2134602450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SR-17018 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SR-17018 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8P7UAW4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。